

# DAA-1097: A Technical Guide to its Molecular Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **DAA-1097**, a potent and selective agonist for the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR). This guide covers its molecular structure, physicochemical properties, biological activity, and relevant experimental methodologies.

## Molecular Structure and Physicochemical Properties

**DAA-1097**, systematically named N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)acetamide, is a synthetic aryloxyanilide derivative.[1][2] Its core structure is designed for high-affinity binding to the TSPO.

Table 1: Molecular Identifiers and Properties of DAA-1097



| Property          | Value                                                                | Reference(s) |
|-------------------|----------------------------------------------------------------------|--------------|
| IUPAC Name        | N-(4-chloro-2-phenoxyphenyl)-<br>N-(2-<br>isopropoxybenzyl)acetamide | [2]          |
| Synonyms          | DAA1097, PGL-36                                                      | [1][3]       |
| CAS Number        | 220551-79-1                                                          | [4][5]       |
| Molecular Formula | C24H24CINO3                                                          | [4][6]       |
| Molecular Weight  | 409.91 g/mol                                                         | [4][5][6]    |
| SMILES            | CC(C)Oc1ccccc1CN(C(=O)C)c<br>2ccc(Cl)cc2Oc3ccccc3                    | [2][4][6]    |
| InChI Key         | CGUBOFYHGYNUDL-<br>UHFFFAOYSA-N                                      | [2][6]       |
| Solubility        | Soluble in DMSO                                                      | [7]          |

## **Biological Activity and Mechanism of Action**

**DAA-1097** is a selective agonist for the 18 kDa Translocator Protein (TSPO).[2] TSPO is an evolutionarily conserved protein primarily located on the outer mitochondrial membrane.[8] It plays a crucial role in several cellular processes, including steroidogenesis, apoptosis, immune response, and calcium homeostasis.[8]

The binding of **DAA-1097** to TSPO modulates mitochondrial functions. TSPO is a key component of a multi-protein complex that can form the mitochondrial permeability transition pore (mPTP).[8][9] The opening of the mPTP is a critical event in the apoptotic cascade. By interacting with TSPO, ligands like **DAA-1097** can influence mPTP formation and, consequently, cell survival pathways.[9] This mechanism is believed to underlie the observed neuroprotective and anxiolytic effects of TSPO ligands.[8] **DAA-1097** has demonstrated potent anxiolytic-like properties in animal models.[1][2]





Click to download full resolution via product page

Figure 1. Simplified signaling pathway of DAA-1097 action.

## **Binding Affinity**



**DAA-1097** exhibits high affinity for TSPO, with nanomolar to sub-nanomolar potency. It shows marked selectivity for TSPO over the central benzodiazepine receptor (CBR).[1]

Table 2: Binding Affinity of **DAA-1097** for TSPO

| Radioligand<br>Competed     | Preparation                  | IC50 Value | Reference(s) |
|-----------------------------|------------------------------|------------|--------------|
| [ <sup>3</sup> H]PK 11195   | Rat whole brain mitochondria | 0.92 nM    | [1]          |
| [ <sup>3</sup> H]Ro 5-4864  | Rat whole brain mitochondria | 0.64 nM    | [1]          |
| [³H]-flunitrazepam<br>(CBR) | Rat whole brain membranes    | >10,000 nM | [1]          |

## **Pharmacokinetic Profile**

**DAA-1097** is orally active, a crucial property for its potential therapeutic application.[1][4] While comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) data is not extensively published in the provided search results, its oral activity indicates sufficient absorption and stability to elicit a pharmacological response.[1][4] General in vitro assays, such as liver microsomal stability tests, are standard for evaluating the metabolic fate of such compounds.[8]

Table 3: Known Pharmacokinetic Properties of DAA-1097

| Parameter       | Observation                                           | Reference(s) |
|-----------------|-------------------------------------------------------|--------------|
| Route of Admin. | Orally active                                         | [1][4]       |
| Effect          | Anxiolytic effects observed after oral administration | [1]          |

## **Experimental Protocols**



The following sections detail a standard methodology for determining the binding affinity of a test compound like **DAA-1097** to TSPO.

## **Radioligand Binding Assay for TSPO**

This protocol is a generalized procedure based on standard methods for competitive radioligand binding assays.[10][11]

Objective: To determine the inhibition constant (Ki) of **DAA-1097** for TSPO by measuring its ability to compete with a known radiolabeled TSPO ligand (e.g., [3H]PK11195).

#### Materials:

- Test compound (DAA-1097)
- Radiolabeled ligand ([3H]PK11195)
- Unlabeled competitor for non-specific binding (e.g., PK11195 at high concentration)
- Mitochondrial membrane preparation from rat brain or TSPO-expressing cells
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- 96-well plates
- Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI)
- · Scintillation cocktail
- Scintillation counter
- Filtration apparatus (cell harvester)

#### Procedure:

Membrane Preparation: Homogenize tissue (e.g., rat brain) in cold lysis buffer. Centrifuge to
pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine protein
concentration using a suitable method (e.g., BCA assay).[11]



- Assay Setup: In a 96-well plate, set up triplicate wells for:
  - Total Binding: Membrane preparation + radioligand + assay buffer.
  - Non-specific Binding: Membrane preparation + radioligand + excess unlabeled competitor (e.g., 20 μM PK11195).[10]
  - Competitive Binding: Membrane preparation + radioligand + varying concentrations of DAA-1097.
- Incubation: Add the membrane preparation, competing compounds (or buffer), and radioligand to the wells. The final assay volume is typically 250 μL.[11] Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 37°C) to reach binding equilibrium.[10][11]
- Filtration: Rapidly terminate the incubation by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound ligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[11]
- Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
- Data Analysis:
  - Calculate Specific Binding = Total Binding (CPM) Non-specific Binding (CPM).
  - Plot the percentage of specific binding against the logarithm of the DAA-1097 concentration.
  - Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC<sub>50</sub> value (the concentration of **DAA-1097** that inhibits 50% of the specific binding of the radioligand).



Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC<sub>50</sub> / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]





Click to download full resolution via product page

**Figure 2.** Experimental workflow for the radioligand binding assay.

## **Synthesis**

The synthesis of **DAA-1097** and related aryloxyanilide derivatives has been described in the scientific literature.[2][7] These syntheses generally involve multi-step procedures common in medicinal chemistry to construct the core scaffold and introduce the necessary functional groups for optimal TSPO binding. For detailed synthetic procedures, readers are directed to the primary research articles.

### Conclusion

**DAA-1097** is a valuable research tool for investigating the function of the Translocator Protein (TSPO). Its high binding affinity, selectivity, and oral activity make it a significant molecule in the study of neuroinflammation, neurodegenerative diseases, and anxiety disorders. The data and protocols presented in this guide offer a comprehensive resource for professionals in the field of drug discovery and development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Neuropharmacological profile of peripheral benzodiazepine receptor agonists, DAA1097 and DAA1106 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DAA-1097 Wikipedia [en.wikipedia.org]
- 3. venogen.com [venogen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DAA-1097 | TargetMol [targetmol.com]
- 6. GSRS [precision.fda.gov]



- 7. medkoo.com [medkoo.com]
- 8. The translocator protein ligands as mitochondrial functional modulators for the potential anti-Alzheimer agents PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- To cite this document: BenchChem. [DAA-1097: A Technical Guide to its Molecular Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669733#daa-1097-molecular-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com